5-tert-butyl-N-(2-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazole-2-carboxamide
Overview
Description
5-tert-butyl-N-(2-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a tert-butyl group, a chlorophenyl sulfonyl group, and a dihydropyrazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-(2-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dihydropyrazole Core: The dihydropyrazole core can be synthesized through the reaction of hydrazine hydrate with an appropriate β-keto ester under reflux conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide.
Final Coupling: The final step involves coupling the sulfonylated intermediate with tert-butylamine and 2-chlorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-(2-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Thiophenyl derivatives.
Scientific Research Applications
5-tert-butyl-N-(2-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-(2-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazole-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The sulfonyl and carboxamide groups play a crucial role in forming hydrogen bonds and other interactions with the target protein, leading to its inhibition.
Comparison with Similar Compounds
Similar Compounds
5-tert-butyl-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine: Similar in structure but contains a triazole ring instead of a dihydropyrazole ring.
5-tert-butyl-N-(2-chlorophenyl)-1H-pyrazole-3-carboxamide: Contains a pyrazole ring instead of a dihydropyrazole ring.
Uniqueness
5-tert-butyl-N-(2-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazole-2-carboxamide is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and carboxamide groups enhances its potential as a versatile reagent and therapeutic agent.
Properties
IUPAC Name |
5-tert-butyl-N-(2-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c1-20(2,3)18-13-16(14-9-5-4-6-10-14)24(22-18)19(25)23-28(26,27)17-12-8-7-11-15(17)21/h4-12,16H,13H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERKFHLMNIUADK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(C1)C2=CC=CC=C2)C(=O)NS(=O)(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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